

# fenarimol potency against different *Madurella mycetomatis* isolates

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## Compound Focus: Fenarimol

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## In Vitro Potency Against Various Isolates

The most comprehensive data on **fenarimol**'s potency against different *M. mycetomatis* isolates comes from a 2025 study by Duong et al., which evaluated **185 fenarimol analogues** [1]. The table below summarizes the activity of the most potent analogues against a panel of ten *M. mycetomatis* isolates with varying genetic backgrounds and geographical origins [1].

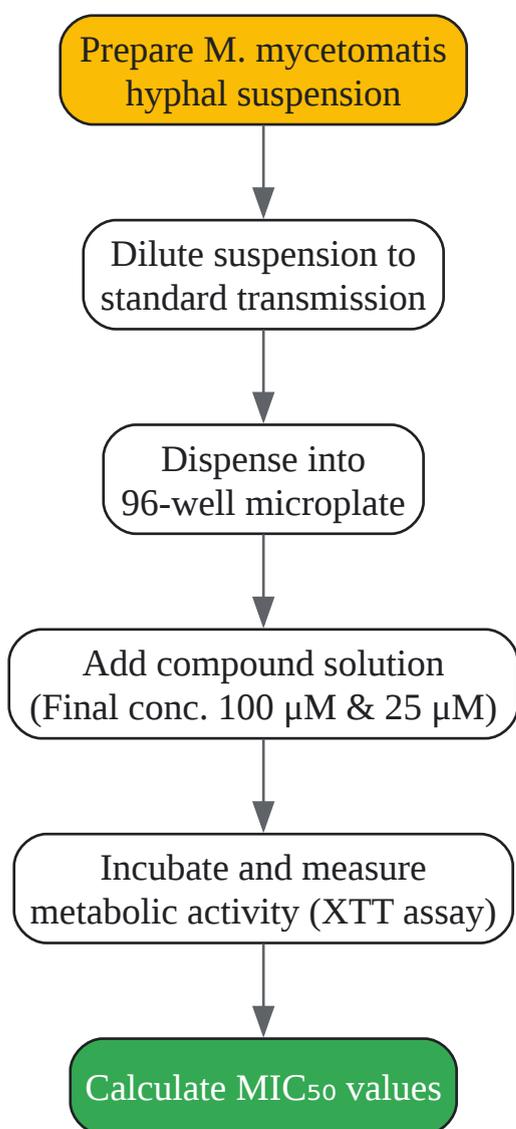
Analogue Identifier	MIC <sub>50</sub> Range (µM)	Median MIC <sub>50</sub> (µM)	Number of Isolates Tested
<b>9</b>	0.25 - 4	0.25	10 [1]
<b>12</b>	0.25 - 4	0.25	10 [1]
Other potent analogues	0.25 - >16	4 (median for all 22 potent compounds)	10 [1]

- **Key Findings:** Among the 185 compounds tested, **22 showed potent in vitro activity** (MIC<sub>50</sub> < 9 µM) [1]. The most potent compounds, **9** and **12**, had a median MIC<sub>50</sub> of **0.25 µM** across the ten isolates, demonstrating that their high potency is consistent and not isolate-specific [1]. The activity across all tested isolates suggests that the mechanism of action for these **fenarimol** analogues is effective against diverse strains of the fungus [1].

## Detailed Experimental Protocols

The experimental data in the comparison table above is based on standardized and validated methodologies.

- **In Vitro Susceptibility Testing:** Activity against *M. mycetomatis* was determined by measuring the **minimum inhibitory concentration that blocks 50% of metabolic activity (MIC<sub>50</sub>)** [1]. The testing process is summarized below:



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- **Fungal Strains:** The primary testing used isolate **MM55** [1]. For the most potent compounds, activity was confirmed against a panel of nine additional isolates (e.g., MM13, MM14, MM26, MM30, MM41,

MM45, MM49, MM50, MM54) representing different genetic clusters (AFLP clusters I, II, and III) and geographical origins (e.g., Sudan, Mali) [1] [2].

- **Compound Libraries:** The 185 **fenarimol** analogues were sourced from the **Epichem library** (originally developed for Chagas disease) and through synthesis specifically for the open-source **MycetOS project** [1].

## Key Structure-Activity and Property Relationships

The 2025 study identified key factors influencing compound potency and in vivo efficacy:

- **Structure-Activity Relationship (SAR):** Insights were gained into optimal substituents for the rings forming the **fenarimol** core, though specific group details are in the full paper [1] [3].
- **Physicochemical Properties:** More potent in vitro activity was associated with:
  - **Lower molecular weight** (<400 Da) [1]
  - **Higher lipophilicity** (logD >2.5) [1]
  - **Fewer rotational bonds** (≤5) [1]
- **In Vivo Efficacy Link:** For in vivo performance in a *Galleria mellonella* larval model, a trend toward **prolonged survival was seen with analogues having logD <2.5** [1] [3]. This highlights the balance needed between in vitro potency and suitable physicochemical properties for in vivo efficacy.

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## References

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To cite this document: Smolecule. [fenarimol potency against different *Madurella mycetomatis* isolates]. Smolecule, [2026]. [Online PDF]. Available at:

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